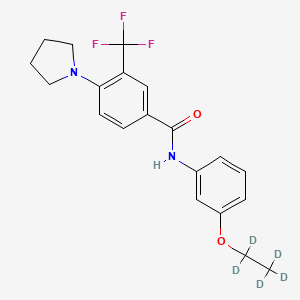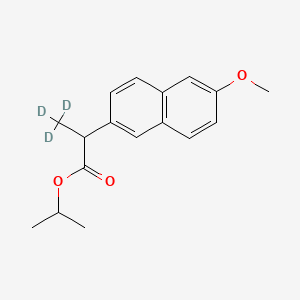
rac-Naproxen 2-Propyl Ester-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Naproxen 2-propyl ester-d3 is a deuterated derivative of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to reduce inflammation and pain. The deuterium atoms replace hydrogen atoms in the propyl ester group, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Naproxen 2-propyl ester-d3 typically involves the esterification of Naproxen with 2-propyl alcohol-d3. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of (Rac)-Naproxen 2-propyl ester-d3 may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of deuterated solvents and reagents is crucial to ensure the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
(Rac)-Naproxen 2-propyl ester-d3 can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield Naproxen and 2-propyl alcohol-d3.
Oxidation: The compound can be oxidized to form Naproxen and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Naproxen and 2-propyl alcohol-d3.
Oxidation: Oxidized derivatives of Naproxen.
Reduction: Alcohol derivatives of Naproxen.
科学研究应用
(Rac)-Naproxen 2-propyl ester-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Naproxen.
Metabolic Studies: Investigating the metabolic pathways and identifying metabolites.
Isotope Labeling: Used as an internal standard in mass spectrometry for accurate quantification.
Drug Development: Evaluating the pharmacological properties and potential therapeutic uses of Naproxen derivatives.
作用机制
The mechanism of action of (Rac)-Naproxen 2-propyl ester-d3 is similar to that of Naproxen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, (Rac)-Naproxen 2-propyl ester-d3 reduces the production of prostaglandins, thereby alleviating inflammation and pain.
相似化合物的比较
Similar Compounds
Naproxen: The parent compound, a widely used NSAID.
Naproxen Sodium: A sodium salt form of Naproxen, which is more soluble in water.
Naproxen Methyl Ester: Another ester derivative of Naproxen.
Uniqueness
(Rac)-Naproxen 2-propyl ester-d3 is unique due to the presence of deuterium atoms, which makes it valuable for specific scientific studies, particularly those involving isotope labeling and metabolic tracing. The deuterium atoms can provide insights into the metabolic stability and pathways of Naproxen, which are not possible with non-deuterated analogs.
属性
分子式 |
C17H20O3 |
|---|---|
分子量 |
275.36 g/mol |
IUPAC 名称 |
propan-2-yl 3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C17H20O3/c1-11(2)20-17(18)12(3)13-5-6-15-10-16(19-4)8-7-14(15)9-13/h5-12H,1-4H3/i3D3 |
InChI 键 |
KABDXMXJNHRMMO-HPRDVNIFSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C |
规范 SMILES |
CC(C)OC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



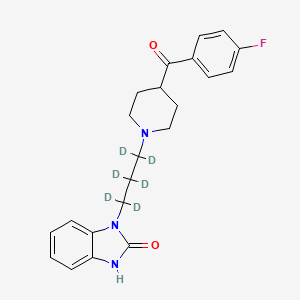
methyl dihydrogen phosphate](/img/structure/B12416408.png)
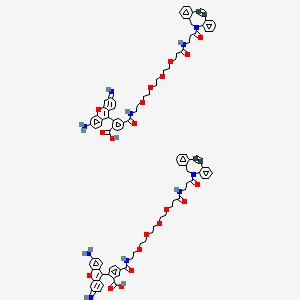
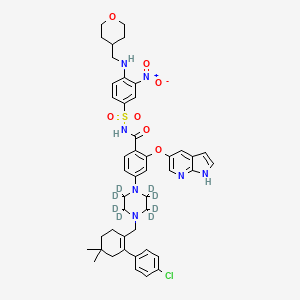
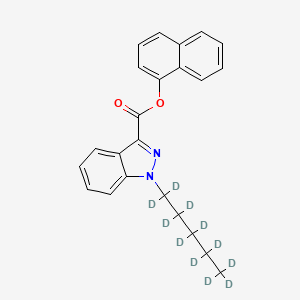
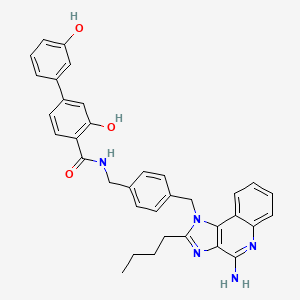
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
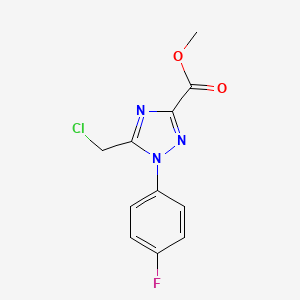
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

